molecular formula C19H14Cl2N2O3 B11144307 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11144307
M. Wt: 389.2 g/mol
InChI Key: JIIYFCKPNDFANW-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a pyridazinone core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the pyridazinone core. The final product is obtained through oxidation and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Shares structural similarities but differs in the core ring structure.

    2-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Similar functional groups but different overall structure.

Uniqueness

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H14Cl2N2O3/c1-26-18-5-3-2-4-14(18)16-8-9-19(25)23(22-16)11-17(24)13-7-6-12(20)10-15(13)21/h2-10H,11H2,1H3

InChI Key

JIIYFCKPNDFANW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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